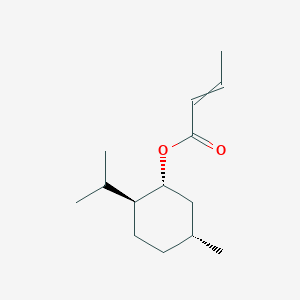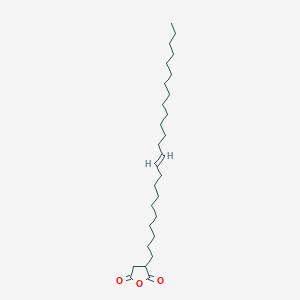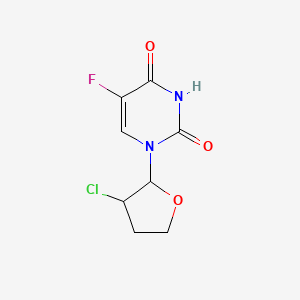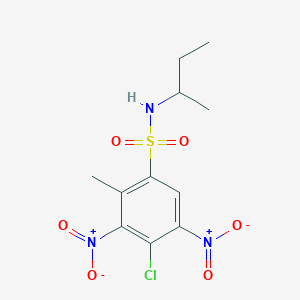![molecular formula C12H7ClN2O B14506791 8-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-93-7](/img/structure/B14506791.png)
8-Chlorooxepino[2,3-B]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 8-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific reaction conditions. One common method is the condensation of ortho-diamines with 1,2-dicarbonyl compounds . For example, the reaction of 2-chloroaniline with glyoxal can yield the desired quinoxaline derivative. Industrial production methods may involve the use of catalysts such as copper or cerium oxide nanoparticles to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
8-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide to form quinoxalinones.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using nucleophilic reagents.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chlorooxepino[2,3-B]quinoxaline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Chlorooxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival . The compound can form hydrogen bonds and other interactions with amino acid residues in the kinase active site, stabilizing the inhibitor-kinase complex and preventing substrate binding .
Comparación Con Compuestos Similares
8-Chlorooxepino[2,3-B]quinoxaline can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure and diverse applications in pharmaceuticals and materials science.
Pyrrolo[3,2-b]quinoxaline: Known for its kinase inhibitory activity and potential use in cancer therapy.
Imidazo[1,5-a]quinoxaline: Exhibits unique electronic properties and applications in optoelectronic devices.
The uniqueness of this compound lies in its chloro substituent and oxepine ring, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Propiedades
Número CAS |
62911-93-7 |
|---|---|
Fórmula molecular |
C12H7ClN2O |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
8-chlorooxepino[2,3-b]quinoxaline |
InChI |
InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)14-10-3-1-2-6-16-12(10)15-9/h1-7H |
Clave InChI |
AKIFSIGPEHTGKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C(C=CC(=C3)Cl)N=C2OC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


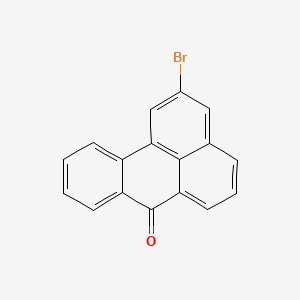
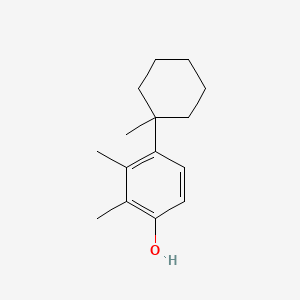
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
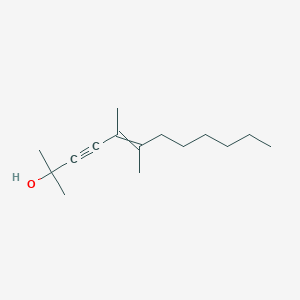
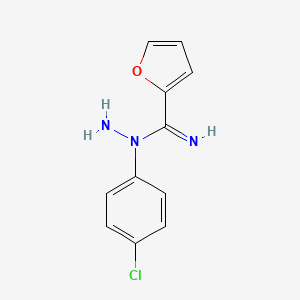
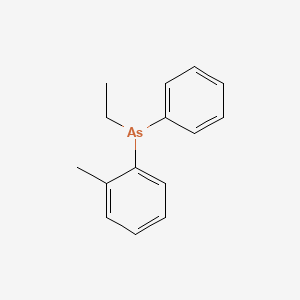
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
